Cas no 893914-03-9 (2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide)

2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide 化学的及び物理的性質
名前と識別子
-
- AKOS024615581
- 893914-03-9
- F1874-0667
- 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
- 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide
- 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide
- 2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide
-
- インチ: 1S/C18H18ClN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25)
- InChIKey: RUFLGEMCPOBWBY-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCC1)(=O)CSC1=NC=NC2N(C3=CC=C(Cl)C=C3)N=CC=21
計算された属性
- せいみつぶんしりょう: 387.0920591g/mol
- どういたいしつりょう: 387.0920591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 98Ų
2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0667-1mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-10μmol |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-3mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-50mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-2mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-10mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-30mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-5mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-25mg |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1874-0667-5μmol |
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide |
893914-03-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamideに関する追加情報
Introduction to Compound with CAS No. 893914-03-9 and Product Name: 2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide
Chemical research continues to advance the frontiers of pharmaceutical innovation, with compounds like CAS No. 893914-03-9 and the product named 2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide playing pivotal roles in the development of novel therapeutic agents. These molecules represent the culmination of years of meticulous synthesis, structural optimization, and biological evaluation, embodying the spirit of interdisciplinary collaboration between chemists, biologists, and pharmacologists.
The core structure of 2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide is a testament to the strategic design of heterocyclic scaffolds, which are widely recognized for their versatility in drug discovery. The compound features a fused pyrazolo[3,4-d]pyrimidine core, a motif that has garnered significant attention due to its ability to modulate various biological pathways. Specifically, the presence of a sulfur atom at the 4-position of the pyrimidine ring introduces a polar moiety that can enhance binding affinity to target proteins.
In recent years, there has been a surge in interest regarding small molecules that can modulate kinase activity, particularly in the context of cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold is known to exhibit inhibitory effects on several kinases, making it a promising candidate for further exploration. The introduction of a cyclopentylacetamide group at the N-position not only contributes to the molecular complexity but also influences the pharmacokinetic properties of the compound. This dual functionality makes 2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide an intriguing candidate for preclinical studies.
One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring can engage in hydrophobic interactions with pockets on target proteins, while the sulfanyl group at position 4 can form hydrogen bonds or participate in π-stacking interactions. Such multifaceted binding modes are often associated with high affinity and selectivity, key attributes for any drug candidate.
The synthesis of CAS No. 893914-03-9 involves a series of well-established organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for subsequent biological testing. Modern techniques such as flow chemistry and automated synthesis have further streamlined the production process, allowing for rapid scalability and cost efficiency.
Recent advancements in computational chemistry have also played a crucial role in optimizing the structure of this compound. Molecular docking studies have been employed to predict binding affinities and identify potential binding pockets on target proteins. These computational approaches complement traditional experimental methods by providing rapid insights into molecular interactions, thereby expediting the drug discovery pipeline.
Biological evaluation of 2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide has revealed promising activities in several in vitro assays. Initial studies indicate that the compound exhibits inhibitory effects against certain kinases that are overexpressed in cancer cells. This aligns with current trends in oncology research, where targeting aberrant signaling pathways is a primary strategy for developing effective therapies.
The cyclopentylacetamide moiety has been shown to enhance solubility and bioavailability, which are essential factors for clinical translation. By improving these pharmacokinetic properties, CAS No. 893914-03-9 holds potential as a lead compound for further development into an orally bioavailable drug candidate. Additionally, its structural features may offer advantages in terms of metabolic stability and reduced toxicity.
In conclusion,2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities. The ongoing research into this compound underscores the importance of innovative molecular design in addressing unmet medical needs. As scientific understanding continues to evolve,this molecule will undoubtedly contribute valuable insights into therapeutic strategies across various disease areas.
893914-03-9 (2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}-N-cyclopentylacetamide) 関連製品
- 1805299-81-3(4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)
- 2228288-66-0(3-{6-(dimethylamino)pyridin-3-ylmethyl}pyrrolidin-3-ol)
- 2229565-99-3(2-(azidomethyl)-5-chlorothieno3,2-bpyridine)
- 1261678-10-7(3-Iodo-2-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 1805654-62-9(Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate)
- 1798542-84-3(N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide)
- 2309467-86-3(cis-3-bromocyclobutanecarboxylic acid)
- 951892-40-3(3,5-Dichloro-3',5'-dimethoxybenzophenone)
- 2172203-54-0(1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)
- 1428365-78-9(N-4-(pyridin-3-yl)-1,3-thiazol-2-yl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)




